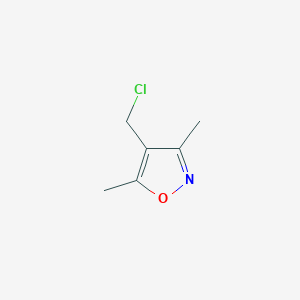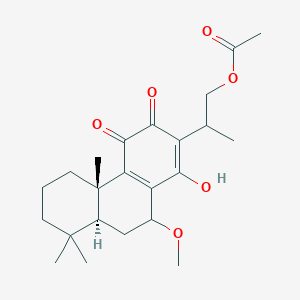
16-Acetoxy-7alpha-methoxyroyleanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
16-Acetoxy-7alpha-methoxyroyleanone, also known as AMR, is a natural compound found in the roots of the medicinal plant Salvia miltiorrhiza. It has been extensively studied for its potential therapeutic applications due to its anti-inflammatory, antioxidant, and anticancer properties.
Mecanismo De Acción
16-Acetoxy-7alpha-methoxyroyleanone exerts its therapeutic effects through various mechanisms such as the regulation of inflammatory cytokines, inhibition of oxidative stress, and modulation of signaling pathways. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, which are involved in the development of inflammatory diseases. 16-Acetoxy-7alpha-methoxyroyleanone also inhibits the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Efectos Bioquímicos Y Fisiológicos
16-Acetoxy-7alpha-methoxyroyleanone has been shown to have several biochemical and physiological effects such as reducing inflammation, inhibiting oxidative stress, and promoting cell death in cancer cells. It has also been shown to improve cardiovascular health by reducing blood pressure and improving lipid metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 16-Acetoxy-7alpha-methoxyroyleanone in lab experiments is its natural origin, which makes it less toxic and more biocompatible compared to synthetic compounds. Additionally, 16-Acetoxy-7alpha-methoxyroyleanone has been shown to have low toxicity and high selectivity towards cancer cells, making it a potential candidate for cancer therapy. However, one of the limitations of using 16-Acetoxy-7alpha-methoxyroyleanone in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
Several future directions for 16-Acetoxy-7alpha-methoxyroyleanone research include exploring its potential as a therapeutic agent in various diseases such as Alzheimer's disease, Parkinson's disease, and diabetes. Additionally, further studies are needed to understand the molecular mechanisms underlying its anticancer properties and to optimize its pharmacokinetic properties for clinical use. Furthermore, the development of novel drug delivery systems for 16-Acetoxy-7alpha-methoxyroyleanone could enhance its therapeutic efficacy and reduce its limitations in lab experiments.
Conclusion
In conclusion, 16-Acetoxy-7alpha-methoxyroyleanone is a natural compound with potential therapeutic applications in various diseases due to its anti-inflammatory, antioxidant, and anticancer properties. Its natural origin and low toxicity make it a promising candidate for drug development. However, further research is needed to fully understand its mechanism of action and optimize its pharmacokinetic properties for clinical use.
Métodos De Síntesis
16-Acetoxy-7alpha-methoxyroyleanone can be extracted from the roots of Salvia miltiorrhiza using various methods such as steam distillation, Soxhlet extraction, and ultrasonic-assisted extraction. However, the most efficient method for obtaining 16-Acetoxy-7alpha-methoxyroyleanone is through the use of supercritical fluid extraction (SFE) with carbon dioxide as the solvent. This method not only yields a high purity of 16-Acetoxy-7alpha-methoxyroyleanone but also has a low impact on the environment.
Aplicaciones Científicas De Investigación
16-Acetoxy-7alpha-methoxyroyleanone has been extensively studied for its potential therapeutic applications in various diseases such as cancer, cardiovascular diseases, and neurodegenerative diseases. Several studies have shown that 16-Acetoxy-7alpha-methoxyroyleanone has anti-inflammatory and antioxidant properties that can help in reducing inflammation and oxidative stress, which are major contributors to the development of these diseases.
Propiedades
Número CAS |
109974-33-6 |
|---|---|
Nombre del producto |
16-Acetoxy-7alpha-methoxyroyleanone |
Fórmula molecular |
C23H32O6 |
Peso molecular |
404.5 g/mol |
Nombre IUPAC |
2-[(4bS,8aS)-1-hydroxy-10-methoxy-4b,8,8-trimethyl-3,4-dioxo-5,6,7,8a,9,10-hexahydrophenanthren-2-yl]propyl acetate |
InChI |
InChI=1S/C23H32O6/c1-12(11-29-13(2)24)16-19(25)17-14(28-6)10-15-22(3,4)8-7-9-23(15,5)18(17)21(27)20(16)26/h12,14-15,25H,7-11H2,1-6H3/t12?,14?,15-,23-/m0/s1 |
Clave InChI |
IFFRMUPHOJDCJS-RXIKFYCZSA-N |
SMILES isomérico |
CC(COC(=O)C)C1=C(C2=C(C(=O)C1=O)[C@]3(CCCC([C@@H]3CC2OC)(C)C)C)O |
SMILES |
CC(COC(=O)C)C1=C(C2=C(C(=O)C1=O)C3(CCCC(C3CC2OC)(C)C)C)O |
SMILES canónico |
CC(COC(=O)C)C1=C(C2=C(C(=O)C1=O)C3(CCCC(C3CC2OC)(C)C)C)O |
Sinónimos |
16-AC-7-MR 16-acetoxy-7 alpha-methoxyroyleanone 16-acetoxy-7-methoxyroyleanone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



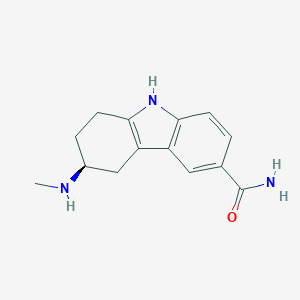
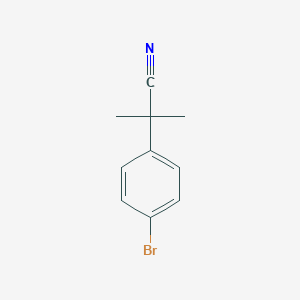
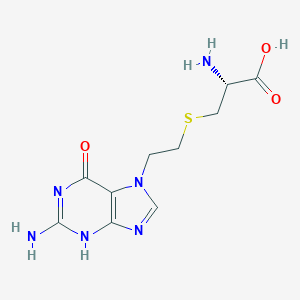
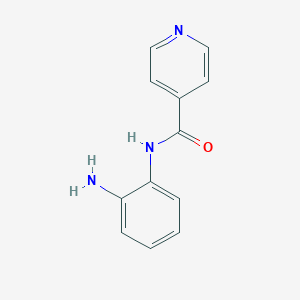
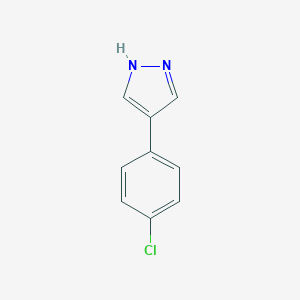
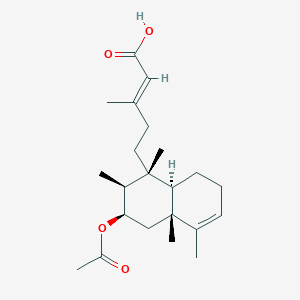
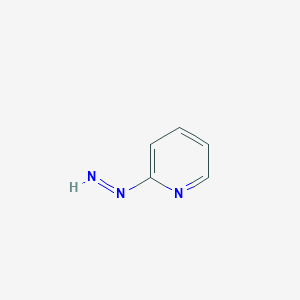
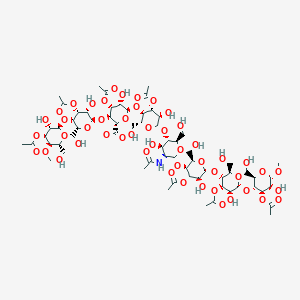
![6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol](/img/structure/B25339.png)
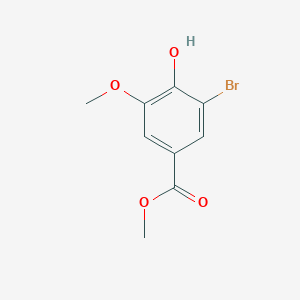
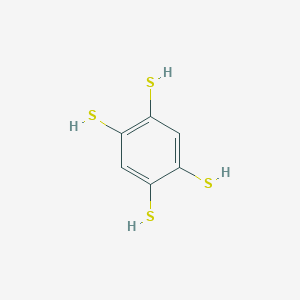
![5-(4-Methoxyphenyl)-3-methyl-1-oxa-3-azaspiro[5.5]undecane](/img/structure/B25349.png)

